molecular formula C21H20N2O4 B5147094 3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5147094
M. Wt: 364.4 g/mol
InChI Key: AYYMXWWOTHYFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with carbamoylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid moiety under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(carbamothioylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties compared to similar compounds .

Properties

IUPAC Name

3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-27-18-10-4-14(5-11-18)19-12-8-17(9-13-20(24)25)23(19)16-6-2-15(3-7-16)21(22)26/h2-8,10-12H,9,13H2,1H3,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYMXWWOTHYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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